The compound can be synthesized through established organic chemistry methods, primarily involving the nitration of 4-methoxyaniline followed by acylation. It is often utilized in laboratory settings for various chemical reactions and analyses.
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide belongs to the class of organic compounds known as nitrobenzamides. These compounds are recognized for their biological activity and potential applications in pharmaceuticals and agrochemicals.
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide typically involves two main steps:
The reaction conditions for both steps must be carefully controlled to achieve optimal yields. Typically, the nitration reaction is conducted at low temperatures to minimize side reactions, while the acylation is performed under anhydrous conditions to enhance reactivity and product formation.
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide has a molecular formula of C15H14N4O5 and a molecular weight of 342.30 g/mol. The structure consists of a benzamide core substituted with methoxy and nitro groups, which are positioned to influence the compound's reactivity and interactions.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into its molecular configuration and purity.
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts or bases to facilitate the desired transformations.
The mechanism of action for N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide involves its interaction with biological targets, particularly enzymes or receptors that may be influenced by its structural components. The presence of nitro groups often enhances its electrophilic character, allowing it to engage in nucleophilic attack by biological nucleophiles.
Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic applications in fields such as oncology or antimicrobial research.
N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide finds applications in various scientific fields:
This compound exemplifies the intersection between synthetic organic chemistry and practical applications in research, highlighting its importance in advancing scientific knowledge and technology.
The strategic incorporation of nitro groups into benzamide scaffolds emerged as a pivotal innovation in antimicrobial chemotherapy during the mid-20th century. Researchers recognized early that the nitro functionality conferred potent bioactivity against anaerobic pathogens and parasites through selective enzymatic reduction. This bioreduction process generates reactive intermediates (hydroxylamines, nitroso compounds) that damage microbial DNA and proteins, establishing a therapeutic window based on differential metabolism between pathogens and mammalian cells. The historical development of nitroaromatic benzamides progressed through three key phases: (1) empirical screening of nitrobenzene derivatives (1940s–1960s), (2) structure-activity relationship optimization (1970s–1990s), and (3) target-directed design leveraging crystallography and computational modeling (2000s–present) [9].
Table 1: Clinically Developed Nitro-Substituted Benzamide Derivatives
Compound Name | Therapeutic Category | Key Structural Features | Year Introduced |
---|---|---|---|
Flutamide | Antiandrogen (Prostate Cancer) | 3-Trifluoromethyl-4-nitrobenzamide | 1989 |
Dantrolene | Muscle Relaxant | 1-[(5-(4-Nitrophenyl)furfurylidene]amino | 1973 |
Entacapone | COMT Inhibitor (Parkinson's) | 2-Cyano-N,N-diethyl-3-(4,5-dinitrocatechol) | 1999 |
Nifurtimox | Antitrypanosomal | Nitrofuran-linked benzamide | 2020 (FDA approval) |
The timeline of FDA-approved nitroaromatic drugs reveals accelerated development in recent decades, with seven nitroarenes and eight nitroheterocycles approved since 1993 [9]. This resurgence reflects sophisticated approaches to mitigate toxicity concerns through structural optimization, particularly through balanced electron-withdrawing substitution patterns that modulate reduction potentials. Early antimicrobial benzamides like nitrofurazone (1945) established the pharmacological foundation, though safety limitations restricted their utility. Contemporary derivatives like N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide exemplify advanced designs where dual nitro groups at specific positions enhance target affinity while maintaining metabolic stability [1] [9]. Synthetic methodologies evolved from classical electrophilic nitration to modern transition-metal-catalyzed approaches, enabling precise regiocontrol essential for optimizing benzamide bioactivity. The carboxamide coupling between 3-nitrobenzoyl derivatives and substituted anilines remains the most efficient synthetic route, typically employing activating agents like EDC/HOBt in acetonitrile [8].
Table 2: Historical Milestones in Nitroaromatic Benzamide Development
Time Period | Development Phase | Key Advances |
---|---|---|
1940s–1960s | Empirical Antimicrobial Design | Nitrofurazone (1945), Chloramphenicol (1949) established nitroaromatic scaffolds |
1970s–1990s | Cancer Therapeutics | Flutamide (1989) demonstrated nitrobenzamide efficacy in oncology |
2000s–Present | Target-Oriented Optimization | Structure-based design improving selectivity and safety profiles |
N-(4-Methoxy-2-nitrophenyl)-3-nitrobenzamide (C₁₄H₁₁N₃O₆) exemplifies contemporary pharmacophore design principles through its strategically positioned substituents that collectively govern target interaction and physicochemical behavior. The molecular architecture features two electron-deficient aromatic systems connected by a carboxamide bridge: ring A (4-methoxy-2-nitrophenyl) and ring B (3-nitrobenzoyl). This arrangement creates an asymmetric push-pull system where the methoxy group (+M effect) donates electrons while ortho-nitro groups (-I, -M effects) withdraw electrons, establishing a polarized electronic environment conducive to bioreduction. The compound's molecular weight (293.26 g/mol) and calculated logP (2.97) situate it within optimal ranges for membrane permeability and cellular uptake [4]. Its polar surface area (107.97 Ų) suggests moderate solubility despite the hydrophobic domains, a critical balance for bioavailability in antimicrobial candidates [4] [10].
Table 3: Calculated Physicochemical Properties of N-(4-Methoxy-2-Nitrophenyl)-3-Nitrobenzamide
Property | Value | Pharmacological Significance |
---|---|---|
Molecular Formula | C₁₄H₁₁N₃O₆ | Balanced heteroatom content for solubility-permeability tradeoff |
Molecular Weight | 293.26 g/mol | Compliance with Lipinski guidelines for drug-like molecules |
Hydrogen Bond Acceptors | 6 | Facilitates target binding and aqueous solubility |
Hydrogen Bond Donors | 1 (amide NH) | Enables specific H-bonding interactions with biological targets |
Rotatable Bonds | 4 | Moderate conformational flexibility for target adaptation |
Calculated logP | 2.97 | Optimal for membrane penetration and distribution |
Topological Polar Surface Area | 107.97 Ų | Indicator of passive diffusion capability |
The ortho-nitro group on ring A induces significant steric and electronic effects on the amide bond, constraining its conformation and enhancing hydrogen-bonding capability. Computational analyses reveal this group participates in intramolecular noncovalent interactions with the amide carbonyl, creating a semi-rigid structure that preorganizes the molecule for target binding [4]. Ring B's meta-nitro substituent provides an additional electron-withdrawing center that synergizes with ring A's ortho-nitro group, collectively lowering the LUMO energy to approximately -2.8 eV – a value amenable to enzymatic reduction in microbial targets [9]. This electronic configuration is visually apparent in electrostatic potential maps, which show pronounced positive potential (electron-deficient regions) localized around both nitro groups [9].
The compound's hydrogen-bonding profile merits particular attention in pharmacophore design. The amide functionality serves as a versatile hydrogen-bonding module capable of both donating (amide NH) and accepting (carbonyl oxygen) hydrogen bonds. This bifunctional character enables simultaneous interaction with complementary residues in enzyme binding sites. Additionally, the ortho-nitro group can function as a hydrogen-bond acceptor through its oxygen atoms, as confirmed by X-ray crystallography of analogous compounds [8]. This multi-point hydrogen-bonding capacity is reflected in the compound's high predicted collision cross-section values (166.1–179.5 Ų for various adducts), indicating significant three-dimensional interaction potential with biological macromolecules [4].
Table 4: Predicted Collision Cross-Section (CCS) Values for Molecular Adducts
Adduct Type | m/z | Predicted CCS (Ų) | Structural Implication |
---|---|---|---|
[M+H]+ | 318.07208 | 168.4 | Protonation enhances molecular expansion |
[M+Na]+ | 340.05402 | 172.5 | Sodium coordination increases conformational rigidity |
[M-H]- | 316.05752 | 175.0 | Deprotonation favors extended conformations |
[M+NH₄]+ | 335.09862 | 179.5 | Bulky adduct significantly increases CCS |
Structure-activity relationship (SAR) studies of analogous benzamides reveal that substituent positioning critically determines biological activity. The 4-methoxy group provides a moderate electron-donating effect that fine-tunes ring A's electron density without overwhelming the nitro group's electron-withdrawing character. This balance appears optimal for antimicrobial activity, as demonstrated in comparative studies where 4-desmethoxy analogs showed reduced potency against Trypanosoma cruzi [9]. Molecular modeling suggests the methoxy oxygen participates in water-mediated hydrogen bonding within enzyme active sites, enhancing binding specificity. Meanwhile, the ortho relationship between the methoxy and nitro groups on ring A creates a sterically congested environment that may contribute to target selectivity by preventing binding to mammalian enzymes with smaller active sites. The strategic placement of dual nitro groups on separate rings minimizes electronic repulsion while maintaining sufficient reduction potential for bioactivation – an elegant solution to the challenge of balancing electron deficiency with metabolic stability in nitroaromatic therapeutics [4] [8] [9].
Table 5: Structural Comparison of Related Nitro-Substituted Benzamides
Compound | Molecular Formula | Nitro Group Positions | Key Structural Differences |
---|---|---|---|
N-(4-Methoxy-2-nitrophenyl)-3-nitrobenzamide | C₁₄H₁₁N₃O₆ | 2' (phenyl A), 3 (phenyl B) | Reference compound with optimized substitution |
N-(2-Methoxy-4-nitrophenyl)-3-methyl-4-nitrobenzamide | C₁₅H₁₃N₃O₆ | 4' (phenyl A), 4 (phenyl B) | Altered nitro positioning with methyl addition |
3-Methoxy-N-(4-methoxyphenyl)-2-nitrobenzamide | C₁₅H₁₄N₂O₅ | 2 (single nitro) | Lacks dual-nitro activation system |
N-(3-Chlorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide | C₂₁H₁₃ClN₂O₃ | None (phthalimide instead) | Demonstrates nitro replacement strategies |
The resonance interactions within N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide create a complex electronic profile that directly influences its pharmacological behavior. The ortho-nitro group on ring A conjugates extensively with the amide carbonyl system through resonance-assisted hydrogen bonding (RAHB), forming a six-membered pseudo-cycle that stabilizes the bioactive conformation. This effect is substantiated by IR spectral data of similar compounds showing carbonyl stretching frequencies lowered to approximately 1658 cm⁻¹, indicating significant conjugation [8]. Meanwhile, the meta-nitro group on ring B maintains more classical inductive electron withdrawal due to its position relative to the carboxamide linkage. This differential electronic behavior creates a gradient of electron density across the molecule that may facilitate electron transfer during bioreduction – a mechanism central to the bioactivity of nitroaromatic compounds [9]. These sophisticated design elements position N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide as a structurally refined pharmacophore with significant potential for development against reductase-expressing pathogens.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: